2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a][1,3,5]triazin-4-one family, characterized by a rigid planar tricyclic core that prevents tautomerization . The substituent at the 2-position—a (4-fluorophenyl)methyl sulfanyl group—confers distinct electronic and steric properties. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence binding interactions in medicinal chemistry applications .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-11-6-4-10(5-7-11)9-20-13-16-12-3-1-2-8-18(12)14(19)17-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBSUWKZYDGUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core structure.
Substitution Reaction: The 4-fluorophenylmethylsulfanyl group is introduced through a substitution reaction, where a suitable precursor reacts with a 4-fluorophenylmethylsulfanyl reagent under specific conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base and a solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Chemical Reactions Analysis
2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to:
Inhibit Enzymes: It may inhibit specific enzymes involved in bacterial cell wall synthesis or other essential metabolic pathways.
Generate Reactive Oxygen Species: The compound’s antioxidant properties suggest that it can modulate oxidative stress by scavenging reactive oxygen species.
Bind to DNA or Proteins: It may interact with DNA or proteins, leading to the disruption of essential cellular processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The 2-position sulfanyl group and 7-/8-/9-position substituents are critical for modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
Biological Activity
2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[1,2-a][1,3,5]triazin-4-one core with a (4-fluorophenyl)methyl sulfanyl group. Its molecular formula is C₁₄H₁₂FN₅OS, with a molecular weight of approximately 358.39 g/mol. The presence of the fluorine atom enhances its stability and lipophilicity, which are critical for biological interactions.
Research indicates that this compound may function through multiple mechanisms:
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in cellular processes. This inhibition can modulate pathways relevant to cancer and inflammatory responses.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signal transduction pathways that are crucial for cell communication and function.
- Anticancer Activity : Preliminary studies suggest it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways.
Anticancer Properties
A significant focus of research has been on the anticancer potential of this compound. It has shown promise in preclinical studies where it inhibited histone deacetylase (HDAC) activity, leading to increased expression of tumor suppressor genes and decreased proliferation of cancer cells.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Studies have indicated that it possesses significant activity against both gram-positive bacteria and fungi, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
